![molecular formula C11H27NOSi B13479799 {4-[(Tert-butyldimethylsilyl)oxy]butyl}(methyl)amine](/img/structure/B13479799.png)
{4-[(Tert-butyldimethylsilyl)oxy]butyl}(methyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[(Tert-butyldimethylsilyl)oxy]butyl}(methyl)amine is a compound that features a tert-butyldimethylsilyl (TBDMS) group attached to a butyl chain, which is further connected to a methylamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(Tert-butyldimethylsilyl)oxy]butyl}(methyl)amine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or N-methylimidazole. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or acetonitrile at room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar protection strategies but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and yield of the final product .
化学反应分析
Types of Reactions
{4-[(Tert-butyldimethylsilyl)oxy]butyl}(methyl)amine can undergo various types of chemical reactions, including:
Oxidation: The TBDMS group can be oxidized using reagents like KMnO4 or OsO4.
Reduction: Reduction reactions can be carried out using agents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur with reagents like RLi or RMgX.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, CrO3.
Reducing agents: LiAlH4, NaBH4.
Nucleophiles: RLi, RMgX, RCuLi.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the TBDMS group can lead to the formation of silanols or siloxanes, while reduction can yield alcohols .
科学研究应用
{4-[(Tert-butyldimethylsilyl)oxy]butyl}(methyl)amine has several scientific research applications:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Medicine: Investigated for its role in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of {4-[(Tert-butyldimethylsilyl)oxy]butyl}(methyl)amine involves the formation of a stable silicon-oxygen bond, which provides protection to hydroxyl groups during chemical reactions. The TBDMS group can be selectively removed under mild acidic conditions, allowing for the controlled release of the protected hydroxyl group .
相似化合物的比较
Similar Compounds
Trimethylsilyl ethers: Less hydrolytically stable compared to TBDMS ethers.
Tert-butyldiphenylsilyl ethers: More sterically hindered and provide greater protection but are more challenging to remove.
Uniqueness
{4-[(Tert-butyldimethylsilyl)oxy]butyl}(methyl)amine is unique due to its balance of stability and ease of removal. The TBDMS group offers significant protection against hydrolysis while being relatively easy to remove under mild conditions, making it a versatile protecting group in organic synthesis .
属性
分子式 |
C11H27NOSi |
|---|---|
分子量 |
217.42 g/mol |
IUPAC 名称 |
4-[tert-butyl(dimethyl)silyl]oxy-N-methylbutan-1-amine |
InChI |
InChI=1S/C11H27NOSi/c1-11(2,3)14(5,6)13-10-8-7-9-12-4/h12H,7-10H2,1-6H3 |
InChI 键 |
QVKMVNFWZGUVAC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCCCCNC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


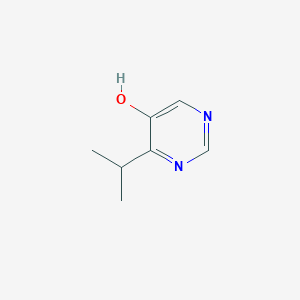
![Methyl 4-[(3-fluorophenyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B13479726.png)
![Methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride](/img/structure/B13479732.png)
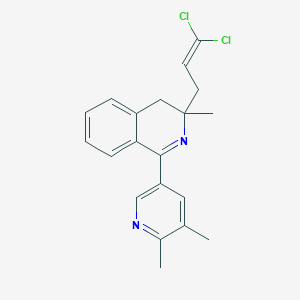
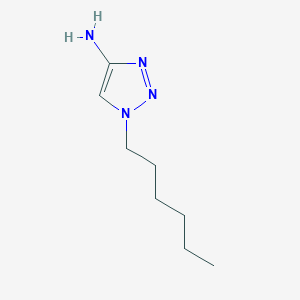
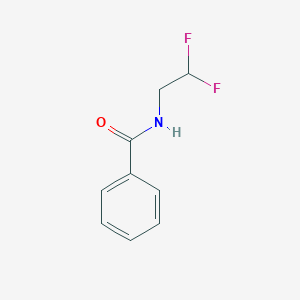
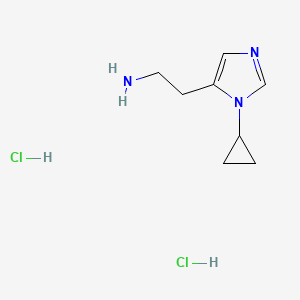
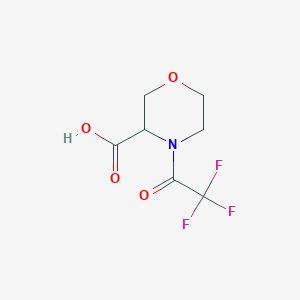
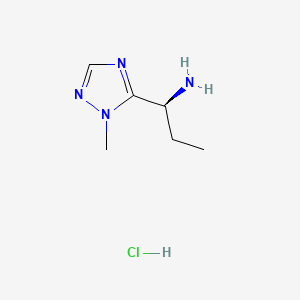
![1-[(3R)-3,4-dihydro-1H-2-benzopyran-3-yl]methanamine](/img/structure/B13479764.png)
![6-chloro-N-[4-(4-cyclopropylphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride](/img/structure/B13479767.png)
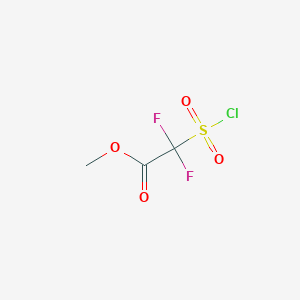

![tert-butyl N-{4-[(oxetan-3-yl)amino]phenyl}carbamate](/img/structure/B13479781.png)
